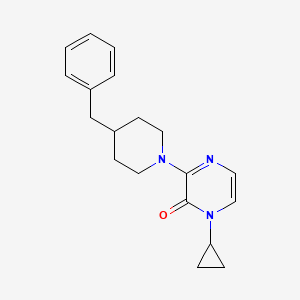![molecular formula C15H17ClN4O B6445647 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine CAS No. 2640845-74-3](/img/structure/B6445647.png)
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine (4-CPPM) is an organic compound that belongs to the class of piperazine derivatives. 4-CPPM is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a multi-functional compound that has been used in a variety of laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs and their effects on the body. It has also been used to study the biochemical and physiological effects of drugs and their metabolites. In addition, this compound has been used to study the effects of different environmental factors on the body, such as temperature, light, and air pollution.
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are often investigated as ligands for serotonin receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets, often neurotransmitter receptors, to modulate their activity . This can result in changes in the transmission of signals within the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a multi-functional compound that can be used to study a wide range of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. For example, it cannot be used to study the effects of drugs or their metabolites on the body, as it does not bind to the same receptors as drugs.
Direcciones Futuras
The potential applications of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine are still being explored. Future studies could focus on its effects on various diseases, such as cancer, diabetes, and neurological disorders. In addition, further research could be done to better understand its mechanism of action and to develop more potent and specific compounds for use in laboratory experiments. Finally, further research could be done to explore the use of this compound in drug development, as it has been shown to have anti-cancer and anti-bacterial effects.
Métodos De Síntesis
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine can be synthesized through a two-step process. The first step involves the condensation of 4-chloro-3-nitrophenol with piperazine to form the intermediate 4-chloro-3-nitropiperazine. This intermediate is then reacted with 6-methoxypyrimidine to produce this compound. This method is relatively straightforward and can be completed in a short amount of time.
Propiedades
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-15-10-14(17-11-18-15)20-7-5-19(6-8-20)13-4-2-3-12(16)9-13/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMJLHSUSNVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6445566.png)
![N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B6445569.png)
![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)
![4-methyl-2-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445615.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445619.png)
![N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445637.png)
![N-{1-[(3-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445642.png)
![3-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6445650.png)
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445651.png)
![4-{6-methyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445657.png)
![4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine](/img/structure/B6445665.png)
